Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide
Overview
Description
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide is a chemical compound with the molecular formula C4H4BrN3O2. It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms. This compound is used primarily in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide can be synthesized through several methods. One common approach involves the bromination of 1H-1,2,4-triazole-5-carboxylate followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.
Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Esterification: Methanol in the presence of an acid catalyst like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-triazole derivatives, while hydrolysis of the ester group produces the corresponding carboxylic acid.
Scientific Research Applications
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide is not fully understood, but it is believed to involve interactions with specific molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the bromine atom may participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler analog without the ester group.
Methyl 1H-1,2,4-triazole-3-carboxylate: Lacks the bromine atom but has similar structural features.
5-Amino-1H-1,2,4-triazole-3-carboxylate: Contains an amino group instead of a bromine atom.
Uniqueness
Methyl 3-bromo-1H-1,2,4-triazole-5-carboxylate hydrobromide is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile synthetic applications and the exploration of diverse chemical reactions .
Properties
IUPAC Name |
methyl 5-bromo-1H-1,2,4-triazole-3-carboxylate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2.BrH/c1-10-3(9)2-6-4(5)8-7-2;/h1H3,(H,6,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBMKBEJWYDNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=N1)Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638221-30-3 | |
Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 5-bromo-, methyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1638221-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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